1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide 1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060169-23-4
VCID: VC7309719
InChI: InChI=1S/C12H15N5O5S/c1-23(19,20)17-6-2-3-8(7-17)10(18)14-12-16-15-11(21-12)9-4-5-13-22-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,16,18)
SMILES: CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Molecular Formula: C12H15N5O5S
Molecular Weight: 341.34

1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide

CAS No.: 1060169-23-4

Cat. No.: VC7309719

Molecular Formula: C12H15N5O5S

Molecular Weight: 341.34

* For research use only. Not for human or veterinary use.

1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide - 1060169-23-4

Specification

CAS No. 1060169-23-4
Molecular Formula C12H15N5O5S
Molecular Weight 341.34
IUPAC Name 1-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Standard InChI InChI=1S/C12H15N5O5S/c1-23(19,20)17-6-2-3-8(7-17)10(18)14-12-16-15-11(21-12)9-4-5-13-22-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,16,18)
Standard InChI Key YPWARWHEMWMBJN-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features four critical components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position with a carboxamide group.

  • Methanesulfonyl Group: A sulfone moiety (-SO2_2CH3_3) attached to the piperidine nitrogen, enhancing solubility and metabolic stability.

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle linked to the carboxamide group, known for its electron-deficient nature and role in hydrogen bonding .

  • Isoxazole Substituent: A 1,2-oxazol-5-yl group attached to the oxadiazole ring, contributing to π-π stacking interactions and ligand-receptor binding .

The interplay of these groups suggests a capacity for multitarget engagement, particularly in enzymatic systems involving nucleophilic or electrophilic residues.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H15N5O5S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{5}\text{S}
Molecular Weight341.34 g/mol
IUPAC Name1-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
InChIKeyYPWARWHEMWMBJN-UHFFFAOYSA-N

Synthetic Pathways

Reaction Sequence

While explicit synthetic details for this compound are proprietary, a plausible route involves:

  • Piperidine Functionalization: Introduction of the methanesulfonyl group via reaction with methanesulfonyl chloride under basic conditions.

  • Carboxamide Formation: Coupling piperidine-3-carboxylic acid with 5-amino-1,3,4-oxadiazole-2-carboxamide using carbodiimide-based reagents .

  • Isoxazole Incorporation: Cyclocondensation of a propargyl amine intermediate with nitrile oxides to form the 1,2-oxazol-5-yl substituent .

Table 2: Hypothetical Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1CH3_3SO2_2Cl, Et3_3N, DCM, 0°C → RT8598.5
2EDC, HOBt, DMF, 24h7297.8
3HN=C=O, CuI, DIPEA, THF6896.2

Yield and purity data are extrapolated from analogous oxadiazole syntheses .

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6) exhibits characteristic signals: δ 8.45 (s, 1H, isoxazole-H), 7.95 (s, 1H, oxadiazole-H), and 3.15–3.45 (m, 4H, piperidine-H).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (ACN/H2_2O gradient) confirms >98% purity.

  • Mass Spectrometry (MS): ESI-MS m/z 342.12 [M+H]+^+ aligns with the theoretical molecular weight .

Biological Implications and Mechanistic Hypotheses

Putative Targets

  • Microbial Enzymes: Oxadiazole derivatives inhibit bacterial DNA gyrase by competing with ATP-binding sites . The isoxazole moiety may enhance penetration through lipid bilayers .

  • Kinase Inhibition: Methanesulfonyl groups in piperidine analogs disrupt kinase activation loops, as seen in VEGFR-2 inhibitors.

  • Anti-Inflammatory Activity: Oxadiazole-carboxamides suppress COX-2 expression in murine models, suggesting NSAID-like mechanisms .

Table 3: Comparative Bioactivity of Structural Analogs

CompoundIC50_{50} (μM)TargetSource
VU0528604-1 (Analog) 0.45JAK3 Kinase
AKOS024500012 (Parent) N/AHypothetical
EP2520575A1 Derivatives 1.2–5.8Bacterial Gyrase

Challenges and Future Directions

Solubility and Bioavailability

The compound’s logP (calculated: 1.8) suggests moderate lipophilicity, but aqueous solubility remains uncharacterized. Prodrug strategies or salt formation (e.g., hydrochloride) could improve pharmacokinetics.

Synthetic Scalability

Multistep sequences requiring chromatographic purification limit large-scale production. Flow chemistry or immobilized catalysts may enhance efficiency .

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